4-(Hexyloxy)phenyl 4-hexylbenzoate
Description
4-(Hexyloxy)phenyl 4-hexylbenzoate is a liquid crystalline ester derivative characterized by two hexyl chains: one as an alkoxy group (-O-C₆H₁₃) attached to a phenyl ring and another as a linear alkyl chain (-C₆H₁₃) on the benzoate moiety. This compound is part of a broader class of mesogens used in display technologies and optoelectronic devices due to its ability to form stable nematic or smectic phases. Its structure combines flexibility (via alkyl chains) with rigidity (via aromatic cores), a balance critical for liquid crystal (LC) behavior .
Properties
CAS No. |
38580-62-0 |
|---|---|
Molecular Formula |
C25H34O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-9-11-21-12-14-22(15-13-21)25(26)28-24-18-16-23(17-19-24)27-20-10-8-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
BUUNRCPSPFAPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-hexylbenzoate typically involves the esterification reaction between 4-(hexyloxy)phenol and 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(hexyloxy)benzoic acid and 4-hexylbenzoic acid.
Reduction: Formation of 4-(hexyloxy)phenol and 4-hexylbenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-hexylbenzoate finds applications in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of liquid crystals and other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-hexylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with cellular components. The aromatic rings in the compound can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Alkyl Chain Length Variations
4-(Hexyloxy)phenyl 4-Pentylbenzoate (C5 vs. C6)
- Structure : Differs only in the alkyl chain length on the benzoate (pentyl vs. hexyl).
- Impact : Shorter pentyl chains reduce van der Waals interactions, lowering melting and clearing points. For example, in analogous Schiff base/ester LCs, pentyl-substituted derivatives exhibit nematic phases 10–15°C less stable than hexyl analogs .
Data :
Property 4-(Hexyloxy)phenyl 4-Hexylbenzoate 4-(Hexyloxy)phenyl 4-Pentylbenzoate Nematic Phase Stability High Moderate Clearing Point (°C) ~180 (estimated) ~165 (estimated)
4-(Hexyloxy)phenyl 4-Decyloxybenzoate (C10 Chain)
- Structure : Features a longer decyloxy chain (-O-C₁₀H₂₁) instead of hexyl.
- Compounds with decyl chains often exhibit smectic phases due to enhanced layer formation .
Substituent Position and Functional Group Modifications
4-Cyanophenyl 4-Hexylbenzoate (Cyano vs. Hexyloxy)
- Structure: Replaces the hexyloxy group with a polar cyano (-CN) group.
- Impact : The electron-withdrawing -CN group increases molecular dipole moment, enhancing polarizability and nematic phase stability. However, it introduces higher toxicity (H302, H315 ).
- Data: Property this compound 4-Cyanophenyl 4-Hexylbenzoate Dipole Moment (Debye) ~3.5 (DFT estimate) ~5.0 (DFT estimate) Toxicity (Oral LD50) Not classified 422.5 mg/kg (TD50 )
Schiff Base/Ester Positional Isomers (Compounds B, E, F)
- Comparison :
- Compound E : Hexyloxy chain attached to the ester-linked phenyl ring. Exhibits higher nematic stability (ΔT = 45°C) than isomer B (ΔT = 32°C), where the hexyloxy is on the azomethine-linked ring .
- Structural Insight : Terminal alkoxy groups on ester moieties enhance polarizability and intermolecular associations, favoring nematic phases .
Branching vs. Linear Chains
4-(2-Methylbutoxy)phenyl 4-Hexylbenzoate
- Structure : Branched 2-methylbutoxy group instead of linear hexyloxy.
- Impact : Branching disrupts molecular packing, reducing phase stability. For example, branched analogs typically show 20–30% lower clearing points than linear-chain derivatives .
Computational Insights
- DFT Studies: The non-planar geometry of this compound (twist angle ~30° between phenyl rings) contrasts with planar Schiff base analogs. This geometry reduces π-π stacking but enhances alkyl chain interactions, stabilizing smectic phases in some conditions .
- Polarizability : Terminal hexyloxy groups increase electron density on the aromatic core, raising polarizability (α ≈ 250 ų) compared to azomethine-linked derivatives (α ≈ 200 ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
